molecular formula C11H12Cl2N2O5 B001208 Chloramphenicol CAS No. 56-75-7

Chloramphenicol

Cat. No.: B001208
CAS No.: 56-75-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-RKDXNWHRSA-N
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Description

Chloramphenicol is a broad-spectrum antibiotic that was first isolated from the bacterium Streptomyces venezuelae in 1947. It was the first antibiotic to be manufactured synthetically on a large scale. This compound is known for its effectiveness against a wide range of bacterial infections, including those caused by Rickettsia, Mycoplasma, and Haemophilus influenzae. Despite its efficacy, its use has declined due to potential toxicity and the availability of safer alternatives .

Scientific Research Applications

Chloramphenicol has been extensively studied for its applications in various fields:

Mechanism of Action

Target of Action

Chloramphenicol primarily targets the bacterial ribosome . The ribosome, a complex molecular machine, is responsible for protein synthesis in bacteria. This compound binds to the 50S subunit of the bacterial ribosome .

Mode of Action

This compound exerts its effect by inhibiting protein synthesis . It achieves this by binding to the bacterial ribosome and blocking the action of peptidyl transferase . This enzyme is crucial for forming peptide bonds during protein synthesis. By inhibiting its action, this compound effectively halts the growth of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting peptidyl transferase, this compound prevents the formation of peptide bonds, thereby disrupting the protein synthesis pathway and leading to the cessation of bacterial growth .

Pharmacokinetics

This compound is well absorbed orally, with a bioavailability of approximately 75-90% . It is extensively distributed in body fluids, including cerebrospinal fluid . The drug is metabolized in the liver, with only 5-15% of this compound excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from growing and multiplying . This makes it effective against a variety of susceptible and serious bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the biotransformation of this compound . Additionally, the drug’s effectiveness can be compromised in environments where bacteria have developed resistance .

Safety and Hazards

Chloramphenicol should not be used topically because small amounts may be absorbed and, rarely, cause aplastic anemia . Hypersensitivity reactions are uncommon. Optic and peripheral neuritis may occur with prolonged use . The neonatal gray baby syndrome, which involves hypothermia, cyanosis, flaccidity, and circulatory collapse, is often fatal .

Biochemical Analysis

Biochemical Properties

Chloramphenicol acts by interfering with bacterial protein synthesis and is mainly bacteriostatic . It stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . It is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .

Cellular Effects

This compound has been found to inhibit incorporation of amino acids into protein in cell-free extracts from E. coli . In proliferating cells, this compound may promote abnormal differentiation by altering the expression of some cell cycle–related and apoptosis-related genes .

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome and impairing peptidyl transferase activity . This inhibits peptide bond formation, preventing peptides from elongating . This compound is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .

Temporal Effects in Laboratory Settings

In a study examining this compound-treated patients, it was found that the cell viability of the liver, kidney, and heart tissues decreased by 39.02%, 43.04%, and 36.25%, respectively, at the highest dose (100mg/kg body weight) . This indicates that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Milder hematologic effects are evident in dogs at much higher daily dosages (225 mg/kg) . Blood dyscrasias may also occur in susceptible neonatal animals given standard adult doses of this compound .

Metabolic Pathways

The initial biotransformation steps of this compound were found to be the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. was identified .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its lipid solubility allows it to diffuse through the bacterial cell membrane . This property likely plays a role in its transport and distribution within cells and tissues.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol can be synthesized through several methods. One common method involves the acylation of the aminogroup of a precursor compound with the methyl ester of dichloroacetic acid. This reaction typically requires specific conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process often includes steps such as acylation, reduction, and purification to achieve the final product. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Comparison with Similar Compounds

Chloramphenicol is unique among antibiotics due to its broad-spectrum activity and ability to penetrate the central nervous system. it is often compared to other antibiotics such as:

This compound’s uniqueness lies in its ability to treat infections that are resistant to other antibiotics, although its use is limited due to potential side effects .

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
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InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
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InChI Key

WIIZWVCIJKGZOK-RKDXNWHRSA-N
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Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
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Molecular Formula

C11H12Cl2N2O5
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DSSTOX Substance ID

DTXSID7020265
Record name Chloramphenicol
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Molecular Weight

323.13 g/mol
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Physical Description

Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid
Record name Chloramphenicol
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Boiling Point

Sublimes in high vacuum
Record name Chloramphenicol
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Solubility

In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L
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Mechanism of Action

Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page.
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Color/Form

Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water

CAS No.

56-75-7, 2787-09-9
Record name (-)-Chloramphenicol
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Melting Point

150.5-151.5 °C, MP: 149-153 °C, 150.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of chloramphenicol?

A1: this compound exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center. [] This interaction inhibits peptide bond formation, effectively halting bacterial protein synthesis. []

Q2: How does the inhibition of bacterial protein synthesis by this compound ultimately lead to bacterial death?

A2: The cessation of protein synthesis disrupts essential cellular processes in bacteria, leading to the inability to produce vital proteins required for growth, repair, and other crucial functions. This ultimately results in bacterial death. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H12Cl2N2O5 and a molecular weight of 323.13 g/mol.

Q4: Are there any spectroscopic techniques that can be used to characterize this compound?

A5: Yes, several spectroscopic techniques can be used to characterize this compound.
FT-IR spectroscopy can be used to identify functional groups and study the impact of treatments on bond strength and conjugation effects. [] For example, biofield treated this compound showed a decrease in wavenumber of the nitro group (NO2) and an increase in the carbonyl group (C=O) in the acylamino group. []* UV-Vis spectroscopy* can be used to study the absorbance of this compound in different solutions and to investigate the formation of complexes with other molecules. [, ]

Q5: How stable is this compound in different formulations and under different storage conditions?

A6: The stability of this compound can be influenced by factors such as pH, temperature, and the presence of other excipients in the formulation. * Research suggests that thimerosal, a common preservative, remains effective in this compound eye drops even at low concentrations (0.001%). [] * Additionally, the stability of thimerosal as a preservative in this compound eye drops was found to be better at a pH range of 7.19-7.22 compared to a lower pH range of 6.45-6.60. []

Q6: What is the pharmacokinetic profile of this compound in different animal models?

A8: The pharmacokinetics of this compound have been studied in various animal models, including sheep [, ], monkeys [], and horses. [] * In sheep, this compound exhibits rapid absorption and distribution after intramuscular administration, with a mean elimination half-life of 36.37 hours. [] * Subcutaneous administration in sheep also resulted in a two-compartment model, but the absorption rate differed from the intramuscular route. [] * In monkeys, a dose-dependency study showed that while several pharmacokinetic parameters were dose-dependent, peak this compound concentration and elimination rate constant remained independent of dose. []

Q7: Has this compound been studied in combination with other antibiotics?

A10: Yes, studies have investigated the in vitro and in vivo efficacy of this compound in combination with other antibiotics: * Combined treatment with ampicillin demonstrated inhibition of ampicillin's bactericidal action against this compound-resistant Haemophilus influenzae strains. [] * This interaction emphasizes the importance of considering potential antagonistic effects when combining this compound with other antibiotics, particularly in the context of meningitis treatment. []* A case study reported the successful treatment of infective endocarditis caused by multidrug-resistant Enterococcus faecium using a combination of this compound and daptomycin in a patient who had not responded to other treatment regimens. []

Q8: What are the known mechanisms of resistance to this compound in bacteria?

A11: The primary mechanism of this compound resistance is the enzymatic inactivation of the drug by this compound acetyltransferases (CATs). [] These enzymes catalyze the acetylation of this compound, preventing it from binding to the ribosome and inhibiting protein synthesis. [] Plasmid-mediated resistance to this compound has also been reported. []

Q9: Is there cross-resistance between this compound and other classes of antibiotics?

A12: Yes, cross-resistance between this compound and other antibiotic classes, such as tetracyclines, has been observed in some bacteria. [] This highlights the importance of monitoring resistance patterns and selecting appropriate antibiotic therapies.

Q10: What analytical methods are used to detect and quantify this compound?

A13: Several analytical methods have been developed for the detection and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC methods offer high sensitivity and accuracy in quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, ]* Enzyme-Linked Immunosorbent Assay (ELISA): ELISA techniques provide a rapid and sensitive approach for screening this compound residues in food products like honey and animal tissues. [, ]* Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying this compound residues in complex matrices, such as food products. []

Q11: Are there any viable alternatives or substitutes for this compound in treating bacterial infections?

A14: The choice of alternative antibiotics depends on the specific bacterial pathogen, its susceptibility profile, and the clinical context. * Third-generation cephalosporins, such as cefotaxime, are suggested as potential alternatives for treating severe Haemophilus influenzae infections, particularly in cases of ampicillin resistance. [] * Other potential alternatives include azithromycin and fluoroquinolones, although monitoring for emerging resistance to these classes is crucial. []

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